
1,1'-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) is a brominated organic compound with the molecular formula C15H10Br10O2. It is known for its high bromine content, making it a valuable flame retardant. The compound is characterized by two pentabromobenzene rings connected by a propane-1,3-diyl bis(oxy) linker.
Preparation Methods
The synthesis of 1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) typically involves the bromination of benzene derivatives followed by the formation of the ether linkage. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure complete bromination. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the brominated rings.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of phenolic compounds.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of environmental toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
Mechanism of Action
The primary mechanism by which 1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) exerts its effects is through the release of bromine radicals upon heating. These radicals interfere with the combustion process, effectively inhibiting the spread of fire. The molecular targets include the free radicals generated during combustion, which are neutralized by the bromine radicals.
Comparison with Similar Compounds
Compared to other brominated flame retardants, 1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) is unique due to its high bromine content and stability. Similar compounds include:
Hexabromocyclododecane (HBCD): Another brominated flame retardant with a different structure and lower bromine content.
Tetrabromobisphenol A (TBBPA): A widely used flame retardant with a different mechanism of action.
Decabromodiphenyl ether (DecaBDE): A brominated flame retardant with a similar application but different chemical structure.
Properties
CAS No. |
61262-54-2 |
|---|---|
Molecular Formula |
C15H10Br10O2 |
Molecular Weight |
1021.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-5-[3-(1,2,3,4,5-pentabromocyclohexa-2,4-dien-1-yl)oxypropoxy]cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H10Br10O2/c16-6-4-14(24,12(22)10(20)8(6)18)26-2-1-3-27-15(25)5-7(17)9(19)11(21)13(15)23/h1-5H2 |
InChI Key |
SFQUVLBAPLJDGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=C(C1(OCCCOC2(CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


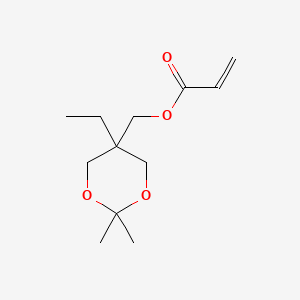
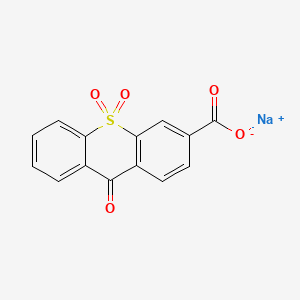

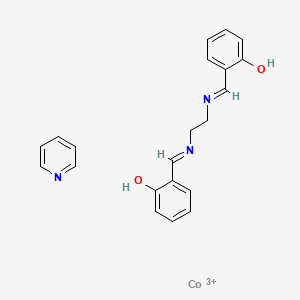
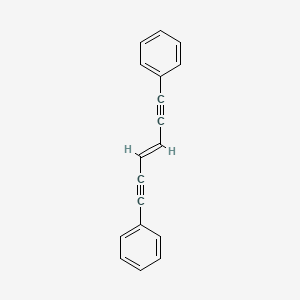

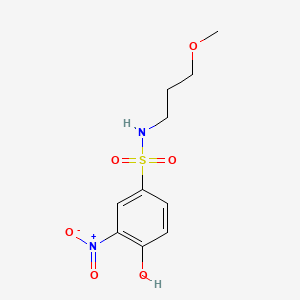


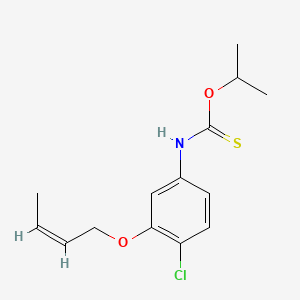

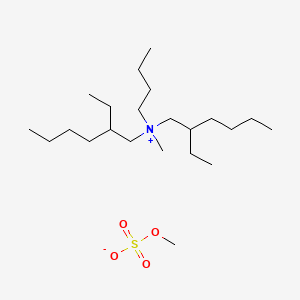
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)
![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)
